2,2'-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide)
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Overview
Description
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) is a chemical compound with the molecular formula C18H20N2O2S2 It is known for its unique structure, which includes a disulfide bond and an ethylcarbamoyl group
Preparation Methods
The synthesis of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) typically involves the reaction of benzamide derivatives with ethylcarbamoyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the ethylcarbamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) can be compared with other disulfide-containing compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of an ethylcarbamoyl group.
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Contains a palmitoyloxy group, leading to different physical and chemical properties.
The uniqueness of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) lies in its specific functional groups and their reactivity, which make it valuable for various applications.
Properties
CAS No. |
98064-12-1 |
---|---|
Molecular Formula |
C24H30N4O6S2 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2-[[2-[[2-[2-(ethylcarbamoyloxy)ethylcarbamoyl]phenyl]disulfanyl]benzoyl]amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-25-23(31)33-15-13-27-21(29)17-9-5-7-11-19(17)35-36-20-12-8-6-10-18(20)22(30)28-14-16-34-24(32)26-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
InChI Key |
BGDVJDHOODQTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)NCC |
Origin of Product |
United States |
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